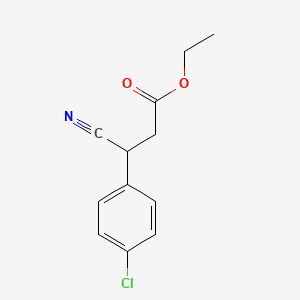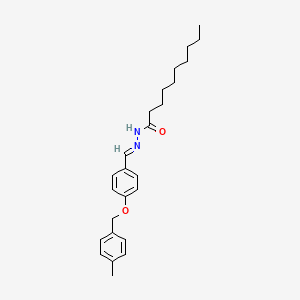![molecular formula C14H19Cl2NO3 B12006453 Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate CAS No. 64976-95-0](/img/structure/B12006453.png)
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate is a chemical compound with the molecular formula C₁₄H₁₉Cl₂NO₃. It belongs to the class of organic compounds known as phenoxyacetates. The compound consists of an ethyl ester group attached to a phenoxy ring, which in turn bears two chloroethylamine substituents. This compound has been used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes:: The synthetic preparation of Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate involves the following steps:
Etherification: Ethyl {3-hydroxyphenoxy}acetate is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Alkylation: The acid chloride is then treated with bis(2-chloroethyl)amine to introduce the chloroethylamine groups.
Esterification: The resulting compound is esterified with ethanol to yield this compound.
Industrial Production:: Industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories.
Chemical Reactions Analysis
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate can undergo various reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the nitro group in the phenoxy ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloroethylamine groups can participate in nucleophilic substitution reactions.
Common reagents and conditions vary depending on the specific reaction. Major products include the corresponding carboxylic acid and reduced derivatives.
Scientific Research Applications
Chemotherapy: Due to its chloroethylamine groups, it has been investigated as a potential anticancer agent.
Pesticide Research: Its phenoxyacetate structure suggests possible use as a pesticide or herbicide.
Mechanism of Action
The compound likely exerts its effects through alkylating DNA and interfering with cell division. It may also affect cellular signaling pathways.
Comparison with Similar Compounds
While Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate is unique due to its specific combination of functional groups, similar compounds include other alkylating agents and phenoxyacetates used in medicinal and agricultural contexts.
Remember that this compound is primarily studied in research settings, and its industrial applications are limited
Properties
CAS No. |
64976-95-0 |
|---|---|
Molecular Formula |
C14H19Cl2NO3 |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
ethyl 2-[3-[bis(2-chloroethyl)amino]phenoxy]acetate |
InChI |
InChI=1S/C14H19Cl2NO3/c1-2-19-14(18)11-20-13-5-3-4-12(10-13)17(8-6-15)9-7-16/h3-5,10H,2,6-9,11H2,1H3 |
InChI Key |
LJMICDABNMOLOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12006405.png)
![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)





